Cas no 2679932-03-5 (2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid)

2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid structure
2679932-03-5 structure
商品名:2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid
CAS番号:2679932-03-5
MF:C10H12F3NO3
メガワット:251.202393531799
CID:6465942
PubChem ID:165913076

2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid 化学的及び物理的性質

名前と識別子

    • EN300-6172827
    • 2679932-03-5
    • 2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid
    • インチ: 1S/C10H12F3NO3/c11-10(12,13)8(17)14-5-9(1-2-9)4-6(14)3-7(15)16/h6H,1-5H2,(H,15,16)/t6-/m1/s1
    • InChIKey: JIQOQSIDNKDZPY-ZCFIWIBFSA-N
    • ほほえんだ: FC(C(N1[C@H](CC(=O)O)CC2(C1)CC2)=O)(F)F

計算された属性

  • せいみつぶんしりょう: 251.07692773g/mol
  • どういたいしつりょう: 251.07692773g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 362
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.1

2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6172827-0.25g
2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid
2679932-03-5 95.0%
0.25g
$1078.0 2025-03-15
Enamine
EN300-6172827-0.05g
2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid
2679932-03-5 95.0%
0.05g
$983.0 2025-03-15
Enamine
EN300-6172827-10.0g
2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid
2679932-03-5 95.0%
10.0g
$5037.0 2025-03-15
Enamine
EN300-6172827-5.0g
2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid
2679932-03-5 95.0%
5.0g
$3396.0 2025-03-15
Enamine
EN300-6172827-1.0g
2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid
2679932-03-5 95.0%
1.0g
$1172.0 2025-03-15
Enamine
EN300-6172827-0.1g
2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid
2679932-03-5 95.0%
0.1g
$1031.0 2025-03-15
Enamine
EN300-6172827-2.5g
2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid
2679932-03-5 95.0%
2.5g
$2295.0 2025-03-15
Enamine
EN300-6172827-0.5g
2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid
2679932-03-5 95.0%
0.5g
$1124.0 2025-03-15

2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid 関連文献

2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acidに関する追加情報

Introduction to 2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid (CAS No. 2679932-03-5)

2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid (CAS No. 2679932-03-5) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and trifluoroacetyl functional group, exhibits promising pharmacological properties and potential therapeutic applications. This introduction aims to provide a comprehensive overview of the chemical structure, synthesis, biological activity, and current research trends associated with this compound.

The chemical structure of 2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid is particularly noteworthy due to its spirocyclic framework and the presence of a trifluoroacetyl group. The spirocyclic structure, specifically the 5-azaspiro[2.4]heptane moiety, confers rigidity and conformational stability to the molecule, which can influence its binding affinity and selectivity for biological targets. The trifluoroacetyl group, on the other hand, introduces significant electron-withdrawing effects, which can modulate the compound's physicochemical properties and biological activity.

Synthesis of 2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid typically involves multi-step procedures that ensure high stereochemical control and yield. One common approach involves the formation of the spirocyclic core through intramolecular cyclization reactions, followed by selective functionalization to introduce the trifluoroacetyl group. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for both academic and industrial research.

In terms of biological activity, 2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid has shown promising results in various preclinical studies. Research has demonstrated its potential as a modulator of specific protein-protein interactions (PPIs), which are crucial in many cellular processes and disease pathways. For instance, studies have indicated that this compound can selectively disrupt PPIs involved in signal transduction pathways, thereby inhibiting the activation of downstream effectors such as kinases and transcription factors.

One of the key areas where 2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid has shown significant promise is in cancer therapy. Preclinical models have demonstrated its ability to inhibit the growth of various cancer cell lines by targeting specific oncogenic pathways. Additionally, this compound has exhibited low toxicity profiles in initial toxicity studies, suggesting its potential as a safe and effective therapeutic agent.

Beyond cancer therapy, 2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid has also been explored for its potential applications in neurodegenerative diseases. Research suggests that it may have neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. These findings open up new avenues for the development of novel therapeutics for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid are another important aspect of its evaluation as a potential drug candidate. Studies have shown that it exhibits favorable absorption, distribution, metabolism, excretion (ADME) properties, which are essential for ensuring effective delivery to target tissues and minimizing off-target effects. Ongoing research is focused on optimizing these properties through structural modifications and formulation strategies.

In conclusion, 2-[(6S)-5-(trifluoroacetyl)-5-azaspiro[2.4]heptan-6-yl]acetic acid (CAS No. 2679932-03-5) represents a promising compound with a unique chemical structure and diverse biological activities. Its potential applications in cancer therapy and neurodegenerative diseases highlight its significance in pharmaceutical research and development. As ongoing studies continue to unravel its full therapeutic potential, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd